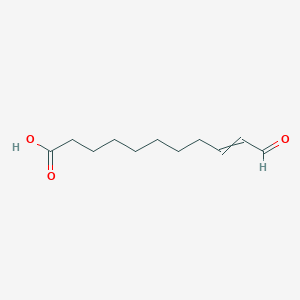

11-Oxoundec-9-enoic acid

CAS No.: 79868-91-0

Cat. No.: VC19329862

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79868-91-0 |

|---|---|

| Molecular Formula | C11H18O3 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 11-oxoundec-9-enoic acid |

| Standard InChI | InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14) |

| Standard InChI Key | GUCLXGNHJRLWIL-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCC=CC=O)CCCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

11-Oxoundec-9-enoic acid is defined by the following physicochemical properties :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.26 g/mol |

| Exact Mass | 198.126 Da |

| PSA (Polar Surface Area) | 54.37 Ų |

| LogP (Partition Coefficient) | 2.56 |

| IUPAC Name | (9Z)-11-oxoundec-9-enoic acid |

| SMILES | C(CCC/C=C\C=O)CCCC(=O)O |

| InChI Key | GUCLXGNHJRLWIL-VURMDHGXSA-N |

The compound’s stereochemistry is specified by the Z configuration of the double bond at C9, as indicated by its IUPAC name . Discrepancies in CAS registry numbers (79868-91-0 vs. 73548-18-2) may reflect database variations or isomer-specific entries, necessitating further validation .

Spectral and Structural Features

The 2D and 3D conformational models available in PubChem illustrate a bent alkyl chain with distinct electronic environments around the carbonyl and carboxylic acid groups . These features facilitate interactions with enzymes and synthetic reagents, particularly in oxidation and reduction reactions.

Synthesis and Production Pathways

Enzymatic Oxidation

Industrial-scale production often employs biotransformation using engineered microbial systems. For example, Pseudomonas putida expressing Baeyer–Villiger monooxygenase (BVMO) can oxidize fatty acid precursors like ricinoleic acid to yield 11-oxoundec-9-enoic acid . This method aligns with sustainable chemistry practices, avoiding harsh reagents.

Chemical Synthesis

Key synthetic routes include:

-

Oxidation of Undecenoic Acid: Using osmium tetroxide () and sodium periodate () in tert-butanol to cleave double bonds and introduce ketone groups .

-

Aldehyde Functionalization: Selective oxidation of primary alcohols to carboxylic acids via Jones reagent () .

Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: The aldehyde group at C11 can be further oxidized to a carboxylic acid, yielding dicarboxylic derivatives .

-

Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol, producing 11-hydroxyundec-9-enoic acid .

Halogenation

Bromine () adds across the C9 double bond, generating dibromo derivatives useful in polymer cross-linking .

Challenges and Future Perspectives

Current limitations include:

-

Stereochemical Purity: Industrial synthesis often yields racemic mixtures, complicating pharmacological use .

-

Biological Data Gaps: Mechanistic studies on cytotoxicity, metabolism, and bioavailability are urgently needed.

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume